4,7-Dichloroquinoline-3-carbonitrile
Overview
Description
4,7-Dichloroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the quinoline ring and a nitrile group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dichloroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the Gould–Jacobs reaction, which constructs the pyridine ring from 3-chloroaniline. The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil .
Another method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAE): The chlorine atoms at the 4 and 7 positions are highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other reducing agents can be used for reduction reactions.
Major Products
Scientific Research Applications
4,7-Dichloroquinoline-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Biological Research: The compound is used in the study of various biological pathways and mechanisms, particularly those related to infectious diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4,7-dichloroquinoline-3-carbonitrile is primarily related to its ability to interfere with biological pathways. In the case of antimalarial activity, it is believed to inhibit the heme polymerase enzyme in the Plasmodium parasite, preventing the detoxification of heme and leading to the parasite’s death . The compound’s antimicrobial activity is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: A closely related compound used as an intermediate in the synthesis of antimalarial drugs.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug that shares structural similarities with 4,7-dichloroquinoline-3-carbonitrile.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of ongoing research in medicinal chemistry .
Properties
IUPAC Name |
4,7-dichloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKHDBGAQNSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650711 | |
Record name | 4,7-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936498-07-6 | |
Record name | 4,7-Dichloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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